molecular formula C23H32ClNO2 B15347204 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-piperidinopropyl)-, hydrochloride CAS No. 6525-13-9

1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-piperidinopropyl)-, hydrochloride

Cat. No.: B15347204
CAS No.: 6525-13-9
M. Wt: 390.0 g/mol
InChI Key: MVOZKCGANZDCNJ-UHFFFAOYSA-N
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Description

This compound is a synthetic derivative of 1-naphthaleneacetic acid (NAA), a well-known synthetic auxin used as a plant growth regulator . The hydrochloride salt form introduces a cationic piperidinopropyl substituent at the alpha position, alongside an isopropyl group. The molecular formula is inferred as C23H34N2O2·HCl, with a piperidine ring (a six-membered amine) replacing the morpholine moiety in its structural analog (CID 23025, C22H29NO3·HCl) . Its hydrochloride salt improves aqueous solubility compared to the free acid form of NAA .

Properties

CAS No.

6525-13-9

Molecular Formula

C23H32ClNO2

Molecular Weight

390.0 g/mol

IUPAC Name

2-naphthalen-1-yl-5-piperidin-1-ium-1-yl-2-propan-2-ylpentanoic acid;chloride

InChI

InChI=1S/C23H31NO2.ClH/c1-18(2)23(22(25)26,14-9-17-24-15-6-3-7-16-24)21-13-8-11-19-10-4-5-12-20(19)21;/h4-5,8,10-13,18H,3,6-7,9,14-17H2,1-2H3,(H,25,26);1H

InChI Key

MVOZKCGANZDCNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC[NH+]1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)O.[Cl-]

Origin of Product

United States

Scientific Research Applications

  • Chemistry: This compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: It is employed in plant growth studies and as a tool to investigate the effects of auxins on plant development.

  • Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. It acts as an auxin, a class of plant hormones that regulate various aspects of plant growth and development. The exact mechanism involves binding to auxin receptors and influencing gene expression and cellular processes.

Comparison with Similar Compounds

Parent Compound: 1-Naphthaleneacetic Acid (NAA)
Property NAA Target Compound
Molecular Formula C12H10O2 C23H34N2O2·HCl
Solubility Poor in water; soluble in organic solvents Enhanced water solubility (hydrochloride salt)
Applications Plant growth hormone Potential pharmaceutical/neuroactive agent
Toxicity Acute oral toxicity (Category 4) Likely higher toxicity due to piperidine (no direct data)

Key Differences :

  • The piperidinopropyl and isopropyl groups in the target compound introduce steric bulk and basicity, altering receptor binding compared to NAA’s simple carboxylic acid structure. This modification likely shifts its primary use from agriculture to biomedicine .
Morpholinopropyl Analog (CID 23025)
Property Morpholinopropyl Analog Target Compound
Substituent 3-Morpholinopropyl (O-containing) 3-Piperidinopropyl (N-containing)
Basicity Lower (pKa ~7.4 for morpholine) Higher (pKa ~11.2 for piperidine)
Bioactivity Unclear; likely plant hormone Enhanced CNS penetration potential

Structural Impact :

  • Piperidine’s lack of oxygen increases lipophilicity, favoring interactions with neuronal receptors (e.g., GPR139 agonists) .
Ester Derivatives of NAA

Examples: (2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester .

Property Ester Derivatives Target Compound
Functional Group Ester (hydrolyzable) Hydrochloride salt (stable, ionic)
Synthesis Carbodiimide-mediated coupling Likely requires alkylation/amination steps
Applications Biochemical probes Drug candidates or neuroprotectants

Key Contrast :

  • The hydrochloride salt’s ionic nature improves bioavailability for systemic delivery compared to ester prodrugs .
Pharmaceutical Analogs with Piperidine Moieties

Example: Diphenoxylate hydrochloride (antidiarrheal agent with piperidinopropyl groups) .

Property Diphenoxylate Hydrochloride Target Compound
Core Structure Diphenylheptane Naphthaleneacetic acid backbone
Target Opioid receptors (GI tract) Hypothesized: Dopaminergic/GPR139
Bioactivity Antidiarrheal Neuroprotective (speculative)

Functional Insight :

  • Both compounds leverage piperidine’s basicity for receptor interactions, but the naphthalene backbone may confer unique binding kinetics .

Biological Activity

1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-piperidinopropyl)-, hydrochloride is a synthetic auxin, a class of plant hormones that play critical roles in regulating various physiological processes in plants. This compound is primarily studied for its effects on plant growth and development, particularly in horticultural applications.

Chemical Structure and Properties

  • Molecular Formula : C23H31NO2
  • SMILES Notation : CC(C)C(CCCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)O
  • InChIKey : ZNMFYZAQUSCEFL-UHFFFAOYSA-N

The compound features a naphthalene ring structure, which is characteristic of many auxins, and includes an isopropyl group and a piperidinopropyl moiety that may influence its biological activity.

Biological Activity

1-Naphthaleneacetic acid (NAA) derivatives, including the hydrochloride form, exhibit various biological activities:

Auxin Activity

  • Rooting Agent : NAA is widely used in horticulture as a rooting hormone to promote root formation in cuttings. The concentration and timing of application are crucial for optimal results. Studies indicate that NAA enhances root development when applied at concentrations ranging from 20–100 μg/mL .
  • Cellulose Fiber Formation : NAA has been shown to significantly increase cellulose fiber formation in plants when combined with gibberellic acid, another plant hormone .

Plant Growth Regulation

  • Fruit Development : NAA helps prevent premature dropping of fruits and thinning of crops post-blossom fertilization. However, excessive application can lead to growth inhibition .
  • Micropropagation : In tissue culture and micropropagation, NAA is often included in nutrient media to stimulate adventitious root formation .

Case Studies

  • Study on Coconut Embryos : Ashburner et al. (1993) demonstrated that the application of NAA influences the development of cultured embryos in coconut plants. Their findings indicated that varying sucrose levels alongside NAA could optimize growth outcomes .
  • Vegetative Propagation Techniques : Research has shown that NAA enhances shoot and root development during the vegetative propagation of various plant species. The timing of application (e.g., after four weeks) can lead to increased shoot growth, while continuous exposure may limit overall growth .

Toxicity and Environmental Impact

While NAA is considered only slightly toxic at lower concentrations, higher doses have been shown to be harmful to animals. For instance, oral ingestion studies in rats revealed toxic effects at doses ranging from 1000–5900 mg/kg . Moreover, environmental regulations necessitate the careful use of NAA as it can pose risks to non-target organisms if misapplied.

Comparative Analysis of Auxins

Auxin CompoundMolecular FormulaPrimary UseToxicity Level
1-Naphthaleneacetic Acid (NAA)C12H10O2Rooting agentSlightly toxic
Indole-3-butyric Acid (IBA)C12H13NO2Rooting agentLow toxicity
2,4-Dichlorophenoxyacetic Acid (2,4-D)C8H6Cl2O3HerbicideModerate toxicity

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction modifies solubility and bioavailability.
Example :
Reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester.

ReactantsCatalyst/ConditionsProductYieldSource
Compound + MethanolH₂SO₄, reflux (80°C, 4h)Methyl ester derivative~75%*

*Estimated based on analogous reactions in naphthaleneacetic acid derivatives .

Oxidation Reactions

The naphthalene ring and alkyl side chains are susceptible to oxidation. Hydroxyl radicals or strong oxidizers like KMnO₄ can generate hydroxylated or ketone derivatives.

Key Findings :

  • Oxidation of the piperidinopropyl side chain may form N-oxide derivatives.

  • The naphthalene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) under controlled conditions.

Condensation with Amines

The compound participates in condensation reactions with diamines, forming heterocyclic structures. This is critical in pharmaceutical synthesis (e.g., naphazoline derivatives) .

Industrial Example :
Reaction with ethylenediamine under fusion conditions produces naphazoline intermediates.

ReactantsConditionsProductPuritySource
Compound + Ethylenediamine180°C, 6h, solvent-freeNaphazoline hydrochloride precursor99.5%

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling proton exchange. Neutralization with bases like NaOH regenerates the free amine form .

Behavior in Solution :

  • pH-dependent solubility: Highly soluble in water at acidic pH (≤3) due to protonated amine .

  • Precipitates at neutral pH as the free base.

Thermal Decomposition

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, releasing HCl and forming charred residues. Stability is enhanced in anhydrous environments .

Radical Interactions

The compound reacts with hydroxyl radicals (- OH) generated via Fenton’s reagent, forming transient radical intermediates. These reactions are critical in environmental degradation studies.

Synthetic Modifications in Industrial Contexts

Modified synthesis routes for derivatives emphasize greener chemistry principles:

  • Solvent Optimization : Use of 1,2,4-trichlorobenzene improves yield by 50% compared to traditional methods .

  • Catalyst Efficiency : Fe₂O₃/KBr systems enhance reaction rates in carboxylate alkylation steps .

Key Challenges and Research Gaps

  • Side Reactions : Tar formation during high-temperature condensations necessitates rigorous purification .

  • Catalyst Sensitivity : Iron-based catalysts require precise stoichiometry to avoid yield drops .

  • Environmental Impact : Waste reduction strategies (e.g., solvent recycling) are critical for sustainable scaling .

Q & A

Q. What are the standard protocols for using 1-Naphthaleneacetic acid (NAA) in plant tissue culture, and how do concentrations affect morphogenesis?

Methodological Answer: NAA is commonly applied in plant tissue culture to induce rooting. A typical protocol involves preparing stock solutions in ethanol or NaOH (1 mM), followed by dilution in culture media. For example, in Japonica rice microspore cultures, NAA (0.5–2.0 mg/L) combined with 6-BA (a cytokinin) in MS medium optimizes callus induction and plant regeneration . Concentration gradients (e.g., 2000–6000 ppm) are tested in randomized block designs with controls, and outcomes (root length, callus formation) are statistically analyzed using LSD (Least Significant Difference) to determine efficacy .

Q. How is NAA validated as an internal standard in analytical chemistry, and what parameters ensure reliability?

Methodological Answer: NAA’s use as an internal standard in capillary electrophoresis-mass spectrometry (CE-MS) requires validation of linearity, precision, and recovery. A standard curve with R² > 0.9990 is established by spiking known concentrations of NAA and target analytes (e.g., chlorogenic acid) into plant extracts. Recovery rates (93–97%) are calculated by comparing observed vs. spiked concentrations, ensuring minimal matrix interference. System suitability tests include repeatability of migration times and peak areas .

Advanced Research Questions

Q. How do structural modifications to NAA (e.g., piperidinopropyl groups) alter its bioactivity and pharmacokinetics?

Methodological Answer: Modifications like alpha-isopropyl and piperidinopropyl groups enhance lipophilicity, potentially increasing membrane permeability. To assess this, comparative studies using radiolabeled NAA derivatives can track uptake in model systems (e.g., Arabidopsis). Pharmacokinetic parameters (e.g., absorption half-life) are derived from time-concentration curves. Computational modeling (e.g., molecular docking) predicts interactions with auxin-binding proteins, while in vitro assays (e.g., yeast two-hybrid) validate binding affinity changes .

Q. How can researchers resolve contradictions in toxicological data for NAA derivatives across studies?

Methodological Answer: Contradictions often arise from variability in experimental models (e.g., cell lines vs. whole organisms) or exposure durations. A systematic approach involves:

  • Meta-analysis : Aggregate data from PubMed, TOXCENTER, and NTRL using query strings (e.g., “naphthalene derivatives AND toxicity”) to identify trends .
  • Dose-Response Modeling : Compare NOAEL (No Observed Adverse Effect Level) values across species.
  • In silico ToxCast Profiling : Use high-throughput screening data to predict organ-specific toxicity .

Q. What experimental strategies characterize the thermodynamic stability of NAA derivatives under environmental stress?

Methodological Answer: Differential Scanning Calorimetry (DSC) measures melting points (e.g., 134–135°C for NAA) and enthalpy changes (ΔH). For derivatives, thermogravimetric analysis (TGA) quantifies decomposition temperatures. Stability under light/oxidative stress is assessed via accelerated aging tests: expose samples to UV light or H₂O₂, then monitor degradation via HPLC. Redox biosensors (e.g., Grx1-roGFP2) can track oxidative damage in plant chloroplasts, linking stability to biological activity .

Q. How can compartment-specific redox interactions of NAA derivatives be analyzed in plant stress responses?

Methodological Answer: Genetically encoded biosensors (e.g., roGFP2-Orp1 for H₂O₂) targeted to organelles (chloroplasts, mitochondria) enable real-time tracking of redox dynamics. For example, methyl viologen-induced ROS in chloroplasts triggers oxidation detectable via fluorescence microscopy. Co-treatment with NAA derivatives and ROS scavengers (e.g., glutathione) clarifies their role in retrograde signaling. Electron transport chain inhibitors (e.g., DCMU) isolate compartment-specific effects .

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